3-amino-1,1-dioxothiane-3-carboxylic acid
Description
3-Amino-1,1-dioxothiane-3-carboxylic acid (CAS: 1785036-58-9) is a sulfur-containing heterocyclic compound with the molecular formula C₄H₇NO₄S and a molar mass of 165.17 g/mol. Its structure features a thietane ring (a 3-membered sulfur-containing cycle) substituted with an amino group (–NH₂) and a carboxylic acid (–COOH) at the 3-position, alongside two sulfonyl (–SO₂) groups at the 1,1-positions. Key physicochemical properties include:
- Density: 1.724 ± 0.06 g/cm³ (predicted)
- Boiling Point: 508.2 ± 50.0 °C (predicted)
- pKa: 5.71 ± 0.20 (predicted), indicating moderate acidity comparable to other α-amino acids .
Properties
Molecular Formula |
C6H11NO4S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
3-amino-1,1-dioxothiane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO4S/c7-6(5(8)9)2-1-3-12(10,11)4-6/h1-4,7H2,(H,8,9) |
InChI Key |
ONIUASQQBSRZKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,1-dioxothiane-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino group and a carboxylic acid group in the presence of a sulfur source. The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the formation of the dioxothiane ring.
Industrial Production Methods
In an industrial setting, the production of 3-amino-1,1-dioxothiane-3-carboxylic acid may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-amino-1,1-dioxothiane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiane ring to a thiolane ring.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives.
Scientific Research Applications
3-amino-1,1-dioxothiane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-amino-1,1-dioxothiane-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The dioxothiane ring’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs
1-Aminocyclobutane[¹¹C]carboxylic Acid (ACBC)
- Structure: Cyclobutane ring with amino (–NH₂) and carboxylic acid (–COOH) groups.
- Key Properties: Molecular Formula: C₅H₉NO₂ (non-radiolabeled form). Applications: Radiolabeled with ¹¹C for positron emission tomography (PET) imaging due to preferential uptake in tumors (e.g., gliomas) . Synthesis: Produced via a modified Bücherer-Strecker technique, yielding 55% chemical efficiency .
Comparison :
- Ring Size : ACBC’s 4-membered cyclobutane lacks sulfur, reducing ring strain compared to thietane.
- Applications: ACBC is clinically validated for oncology imaging, while 3-amino-1,1-dioxothiane-3-carboxylic acid remains exploratory .
Carboxyglutamic Acid
- Structure : Glutamic acid derivative with γ-carboxylation.
- Key Properties: Molecular Formula: C₆H₉NO₇. Applications: Critical in blood clotting (e.g., vitamin K-dependent coagulation factors) .
Comparison :
- Functionality: Carboxyglutamic acid’s multiple carboxyl groups enable metal ion chelation (e.g., Ca²⁺), unlike the single carboxylic acid in 3-amino-1,1-dioxothiane-3-carboxylic acid.
- Biological Role: Carboxyglutamic acid is endogenous and metabolically active, whereas the thietane derivative is synthetic with uncharacterized biological pathways .
Functional Analogs
Aminoazole Derivatives (e.g., 3-Amino-1,2,4-triazoles)
- Structure: Nitrogen-rich heterocycles with amino and carboxylic acid-like groups.
- Key Properties :
- Reactivity : Participate in Biginelli-like multicomponent reactions (MCRs) to generate diverse heterocycles (e.g., dihydropyrimidines) under kinetic or thermodynamic control .
- Synthesis : Harsh conditions (e.g., HOAc or DMF at 100–130°C) yield regioisomers and positional isomers, complicating structural elucidation .
Comparison :
- Heteroatom Influence: Aminoazoles rely on nitrogen for reactivity, while sulfur in 3-amino-1,1-dioxothiane-3-carboxylic acid may confer distinct electronic and steric properties.
- Synthetic Utility: Aminoazoles are well-established in diversity-oriented synthesis, whereas the thietane derivative’s synthetic applications are underexplored .
Naphthyridine Carboxamides
Comparison :
- Complexity: Naphthyridines require multistep synthesis, while 3-amino-1,1-dioxothiane-3-carboxylic acid’s smaller ring may simplify derivatization.
Biological Activity
3-Amino-1,1-dioxothiane-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of 3-amino-1,1-dioxothiane-3-carboxylic acid includes a dioxothiane ring which contributes to its unique reactivity and biological properties. The presence of amino and carboxylic acid functional groups enhances its potential interaction with biological targets.
The biological activity of 3-amino-1,1-dioxothiane-3-carboxylic acid can be attributed to several mechanisms:
- Thioredoxin Reductase Inhibition : This compound has been shown to inhibit thioredoxin reductase, an enzyme crucial for maintaining cellular redox balance. Inhibition of this enzyme can lead to increased oxidative stress in cells, which may contribute to its anticancer effects.
- Michael Addition Reactions : The compound's electrophilicity is enhanced by electron-withdrawing groups, facilitating Michael addition reactions with nucleophiles. This reactivity can lead to the modification of biomolecules, potentially disrupting cellular functions.
Antimicrobial Properties
Research indicates that 3-amino-1,1-dioxothiane-3-carboxylic acid exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. Comparative studies have shown that derivatives of this compound possess enhanced antibacterial effects compared to other known agents .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| 3-Amino-1,1-dioxothiane-3-carboxylic acid | Moderate | High |
| Derivative A | High | Moderate |
| Derivative B | Low | High |
Anticancer Activity
In vitro studies have demonstrated that 3-amino-1,1-dioxothiane-3-carboxylic acid can induce apoptosis in various cancer cell lines. The compound's ability to disrupt redox homeostasis contributes to its effectiveness as an anticancer agent. For example, studies have shown that it can significantly reduce cell viability in hepatocellular carcinoma (HCC) models .
Case Studies
Several case studies highlight the efficacy of 3-amino-1,1-dioxothiane-3-carboxylic acid in various biological contexts:
- Hepatocellular Carcinoma : A study demonstrated that treatment with 3-amino-1,1-dioxothiane-3-carboxylic acid resulted in a significant decrease in cell proliferation and increased apoptosis in HCC cell lines .
- Antibacterial Efficacy : In a comparative analysis of several compounds, 3-amino-1,1-dioxothiane-3-carboxylic acid showed superior antibacterial properties against resistant strains of Staphylococcus aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
